molecular formula C16H10ClNO2 B13140313 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione CAS No. 89029-32-3

3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B13140313
CAS No.: 89029-32-3
M. Wt: 283.71 g/mol
InChI Key: PODNNMUJAJWFCK-UHFFFAOYSA-N
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Description

3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione: is a chemical compound that belongs to the class of cyclobutene-1,2-diones. This compound is characterized by the presence of a chloro group and a diphenylamino group attached to a cyclobutene-1,2-dione core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid dichloride with diphenylamine. The reaction is carried out in an anhydrous solvent such as diethyl ether, and the product is obtained through a Friedel-Crafts acylation reaction. The reaction conditions often include the absence of a Lewis acid catalyst to ensure the high reactivity of the indole ring system for electrophilic attack .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification techniques to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutene-1,2-dione core.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted cyclobutene-1,2-dione compounds.

Scientific Research Applications

3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can lead to various biochemical effects, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of both the chloro and diphenylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

89029-32-3

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

3-chloro-4-(N-phenylanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C16H10ClNO2/c17-13-14(16(20)15(13)19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

PODNNMUJAJWFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)C3=O)Cl

Origin of Product

United States

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